molecular formula C13H15F3N2S B2364450 6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile CAS No. 905785-05-9

6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile

Cat. No. B2364450
CAS RN: 905785-05-9
M. Wt: 288.33
InChI Key: CIUCBIRSMXUJCS-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It also contains a tert-butyl group, which is commonly used in drug discovery .


Chemical Reactions Analysis

The trifluoromethyl group is known to undergo various chemical reactions, particularly trifluoromethylation of carbon-centered radical intermediates .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Organometallic compounds featuring tert-butyl, ethylthio, and trifluoromethyl groups have been studied for their unique reactivities and applications in catalysis. For instance, the reactions of tetraalkyldiindane with tert-butyl and phenyl isonitriles demonstrate the formation of adducts without the insertion of the isonitrile carbon atom into metal-metal bonds, suggesting potential in organometallic synthesis and catalysis (Uhl, Hannemann, & Wartchow, 1998).

Materials Science

In materials science, the introduction of bulky substituents like tert-butyl and trifluoromethyl groups into molecules has been explored to control solid-state structures and charge mobility in organic semiconductors. This approach is instrumental in designing materials with specific electronic properties, as demonstrated by the sturdy electronic structure generated by bulky substituents in single-component conductors (Filatre-Furcate et al., 2016).

Organic Synthesis

The use of tert-butyl and trifluoromethyl groups in organic synthesis has been highlighted in the development of novel synthetic methodologies. For example, the tert-butyl hydroperoxide (TBHP) promoted sequential silylation and aromatisation of aryl isonitriles with silanes showcases the regioselective introduction of silyl groups, demonstrating the compound's relevance in the synthesis of complex organic molecules (Wang et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. The trifluoromethyl group is known to enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein bind affinity .

Future Directions

The future directions for research into this compound would likely involve further exploration of the trifluoromethylation process and its applications in pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

6-tert-butyl-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2S/c1-5-19-11-8(7-17)9(13(14,15)16)6-10(18-11)12(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUCBIRSMXUJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=CC(=N1)C(C)(C)C)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile

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